

# 6-Piperidinonicotinic Acid: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: **6-Piperidinonicotinic acid**

Cat. No.: **B057397**

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Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-piperidinonicotinic acid**, a heterocyclic building block with significant potential in medicinal chemistry. This document details its chemical structure, physicochemical properties, a representative synthetic protocol, and its application as a scaffold for developing potent kinase inhibitors. While specific experimental data for **6-piperidinonicotinic acid** is limited in publicly accessible literature, this guide leverages data from closely related analogs to illustrate its potential biological applications and provides detailed experimental methodologies.

## Chemical Identity and Physicochemical Properties

**6-Piperidinonicotinic acid**, also known as 6-(piperidin-1-yl)pyridine-3-carboxylic acid, is a derivative of nicotinic acid (Vitamin B3). The core structure consists of a pyridine ring carboxylated at the 3-position, with a piperidine ring attached at the 6-position. This substitution pattern makes it a valuable scaffold for creating diverse chemical libraries for drug discovery.

Chemical Structure:

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Table 1: Physicochemical Properties of **6-Piperidinonicotinic Acid**

Property	Value	Source
CAS Number	120800-50-2	Vendor Data
Molecular Formula	C <sub>11</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub>	Vendor Data
Molecular Weight	206.24 g/mol	Vendor Data
IUPAC Name	6-(piperidin-1-yl)nicotinic acid	IUPAC
Appearance	White to off-white solid (predicted)	Vendor Data
Solubility	Soluble in DMSO (predicted)	Vendor Data

## Synthesis of 6-Piperidinonicotinic Acid

The synthesis of **6-piperidinonicotinic acid** can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. A common precursor is a 6-halonicotinic acid, such as 6-chloronicotinic acid, which is reacted with piperidine. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates the displacement of the halide by the amine nucleophile.

## Experimental Protocol: Synthesis of 6-Piperidinonicotinic Acid

This protocol is a representative procedure based on established methods for SNAr reactions on pyridine rings.

Materials:

- Ethyl 6-chloronicotinate
- Piperidine
- Potassium carbonate ( $K_2CO_3$ )
- Dimethylformamide (DMF)
- Ethanol (EtOH)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Brine

Procedure:

- Step 1: Nucleophilic Aromatic Substitution. To a solution of ethyl 6-chloronicotinate (1.0 eq) in DMF, add piperidine (1.2 eq) and potassium carbonate (2.0 eq). The reaction mixture is heated to 80-100 °C and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
- Step 2: Work-up and Extraction. After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude ethyl 6-(piperidin-1-yl)nicotinate.
- Step 3: Saponification. The crude ester is dissolved in a mixture of ethanol and 1M aqueous sodium hydroxide. The solution is stirred at room temperature for 12-18 hours.
- Step 4: Acidification and Isolation. The ethanol is removed under reduced pressure. The remaining aqueous solution is acidified to pH 3-4 with 1M hydrochloric acid, resulting in the precipitation of the product. The precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford **6-piperidinonicotinic acid**.

## Biological Activity and Therapeutic Potential

Nicotinic acid and its derivatives exhibit a wide range of biological activities. The **6-piperidinonicotinic acid** scaffold is of particular interest in the development of kinase inhibitors, which are a major class of targeted cancer therapeutics.

## Application as a Scaffold for PIM-1 Kinase Inhibitors

The PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of serine/threonine kinases that are overexpressed in various human cancers, including prostate, breast, and hematological malignancies. PIM kinases play a crucial role in cell survival, proliferation, and apoptosis resistance, making them attractive targets for cancer therapy. Several studies have explored the use of nicotinic acid derivatives as PIM-1 kinase inhibitors.

A closely related analog, 4,6-Dimethyl-2-(2-oxo-2-(piperidin-1-yl)ethoxy)nicotinonitrile, has demonstrated potent inhibitory activity against PIM-1 kinase.[\[1\]](#) This highlights the potential of the **6-piperidinonicotinic acid** core in the design of novel anti-cancer agents.

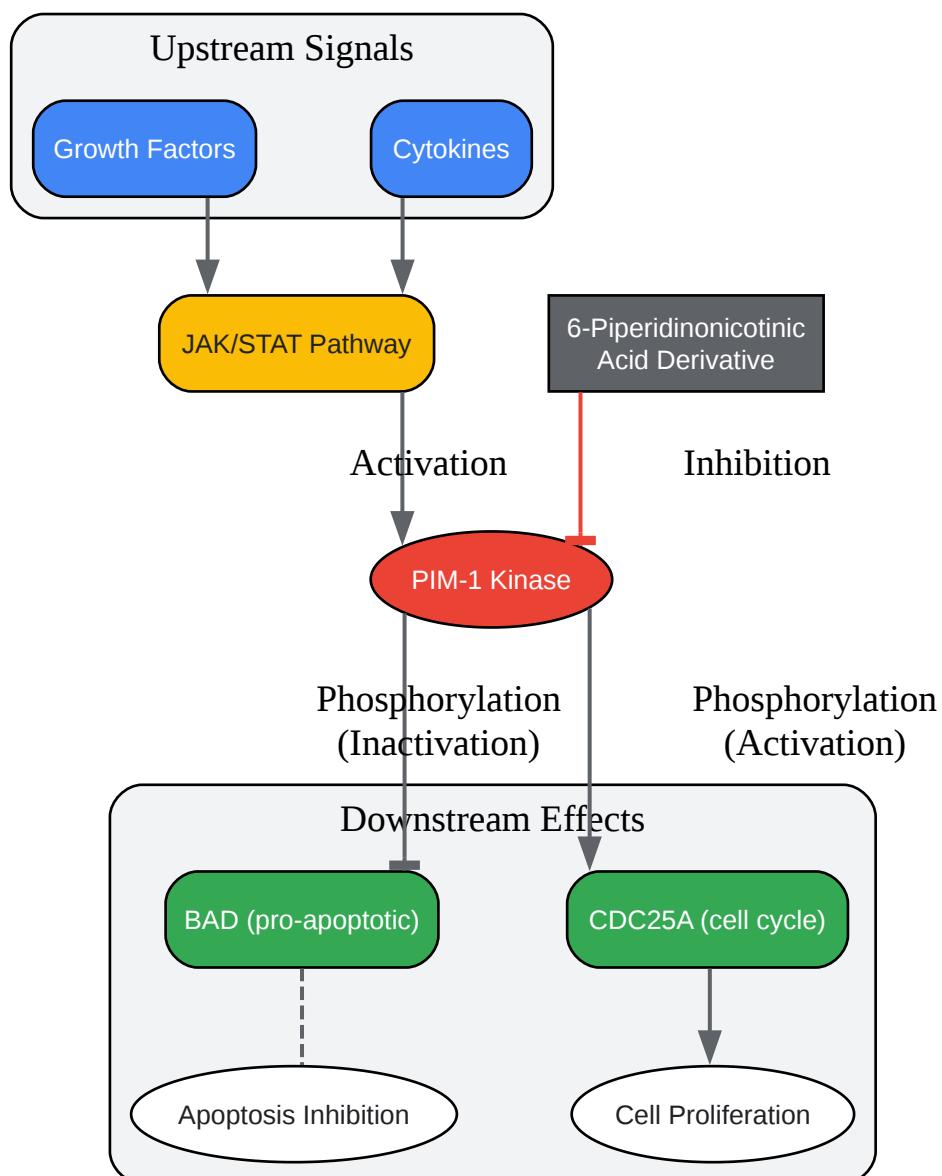
Table 2: Illustrative Biological Activity of a Related Piperidine-Containing Nicotinic Acid Derivative

Compound	Target	IC <sub>50</sub> (nM)	Assay Type	Reference
4,6-Dimethyl-2-(2-oxo-2-(piperidin-1-yl)ethoxy)nicotinonitrile	PIM-1	19.8	In vitro kinase assay	<a href="#">[1]</a>

Disclaimer: The data presented in this table is for an analog and is intended to be illustrative of the potential activity of compounds derived from the **6-piperidinonicotinic acid** scaffold.

## PIM-1 Signaling Pathway

The diagram below illustrates a simplified PIM-1 signaling pathway, which is involved in cell survival and proliferation. PIM-1 phosphorylates and inactivates pro-apoptotic proteins such as BAD, and activates proteins involved in cell cycle progression like CDC25A.



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PIM-1 signaling pathway and point of inhibition.

## Experimental Protocols for Biological Evaluation

The following is a representative protocol for an *in vitro* kinase assay to evaluate the inhibitory activity of compounds against PIM-1 kinase.

### PIM-1 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration ( $IC_{50}$ ) of a test compound (e.g., a derivative of **6-piperidinonicotinic acid**) against PIM-1 kinase.

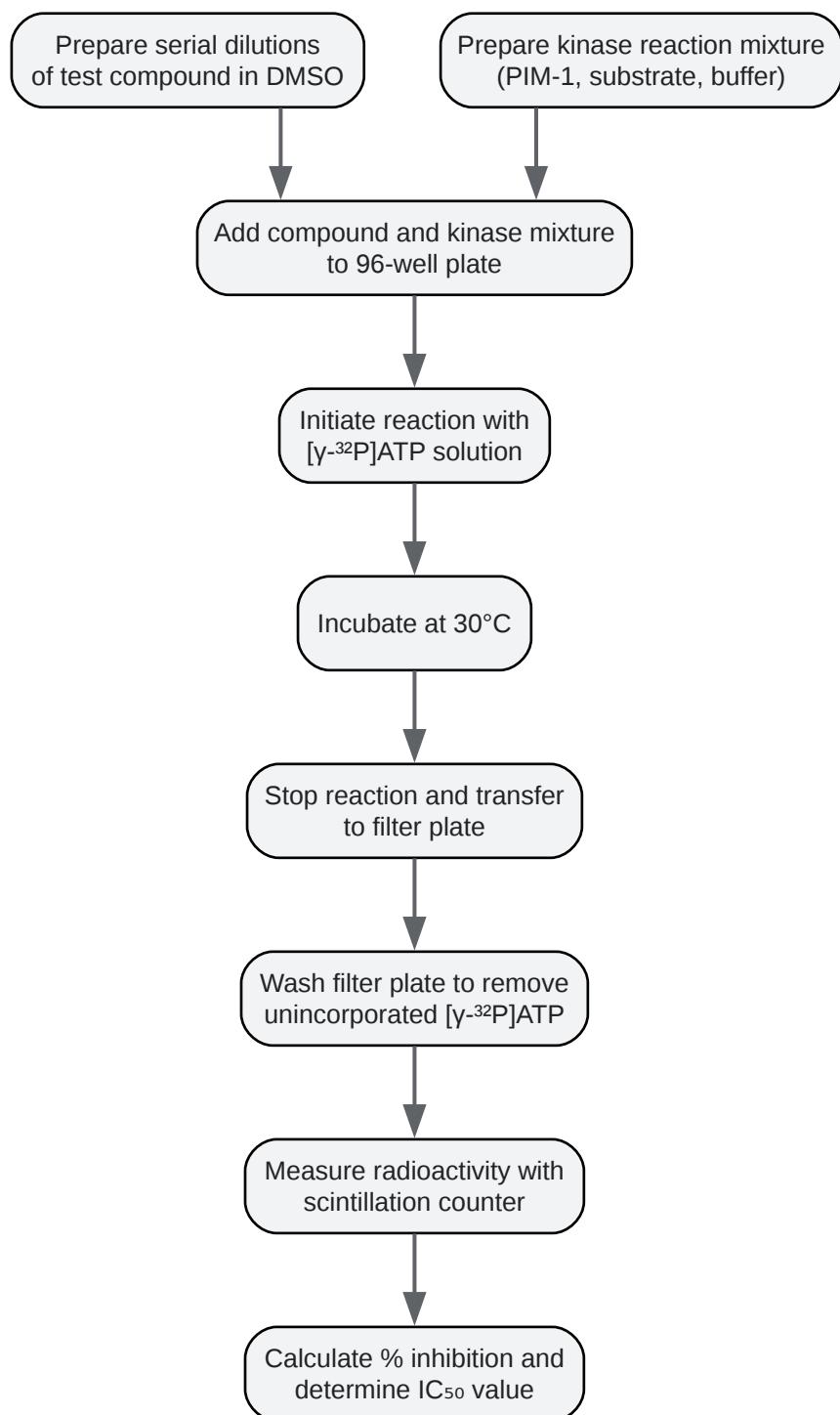
Materials:

- Recombinant human PIM-1 kinase
- PIM-1 substrate peptide (e.g., a BAD-derived peptide)
- Adenosine triphosphate (ATP), [ $\gamma$ -<sup>32</sup>P]ATP
- Test compound dissolved in DMSO
- Assay buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, DTT)
- 96-well filter plates
- Scintillation counter

Procedure:

- Preparation of Reagents: Prepare serial dilutions of the test compound in DMSO. Prepare a kinase reaction mixture containing assay buffer, PIM-1 kinase, and the substrate peptide.
- Kinase Reaction: In a 96-well plate, add the test compound dilutions. Initiate the kinase reaction by adding the kinase reaction mixture and a solution of ATP containing a tracer amount of [ $\gamma$ -<sup>32</sup>P]ATP.
- Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
- Termination and Washing: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the filter plate multiple times with a wash buffer to remove unincorporated [ $\gamma$ -<sup>32</sup>P]ATP.
- Detection: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

- Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration. The  $IC_{50}$  value is determined by fitting the data to a sigmoidal dose-response curve.



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Workflow for an in vitro PIM-1 kinase assay.

## Conclusion

**6-Piperidinonicotinic acid** is a versatile chemical building block with considerable potential for the development of novel therapeutics, particularly in the area of oncology. Its straightforward synthesis and the demonstrated biological activity of its derivatives as kinase inhibitors make it an attractive scaffold for further investigation. This guide provides a foundational understanding of its properties and a framework for its synthesis and biological evaluation, intended to facilitate further research and drug discovery efforts.

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## References

- 1. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
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